Kinase Selectivity: Narrow PDGFR-Beta Profiling vs. Multi-Targeted Clinical Inhibitors
AG 1295 is characterized as a selective PDGFR kinase inhibitor . In stark contrast, clinically approved compounds frequently labeled as 'PDGFR inhibitors' exhibit extensive polypharmacology. Imatinib potently inhibits c-Kit and v-Abl, Sunitinib Malate inhibits FLT3, Kit, and VEGFR2, and Sorafenib Tosylate inhibits Raf-1, VEGFR2/Flk1, and B-Raf . The significantly narrower target profile of AG 1295 is its primary differentiating feature for basic research, where confounding off-target effects must be minimized to accurately attribute biological outcomes to PDGFR signaling.
| Evidence Dimension | Primary Kinase Targets |
|---|---|
| Target Compound Data | Selective for PDGFR |
| Comparator Or Baseline | Imatinib (c-Kit, v-Abl), Sunitinib (FLT3, Kit, VEGFR2), Sorafenib (Raf-1, VEGFR2/Flk1, B-Raf) |
| Quantified Difference | Single-target vs. Multi-target profiles |
| Conditions | Based on vendor and literature characterization |
Why This Matters
This narrow selectivity is essential for researchers requiring a clean, PDGFR-specific pharmacological tool to generate unambiguous mechanistic data without confounding off-target activities.
